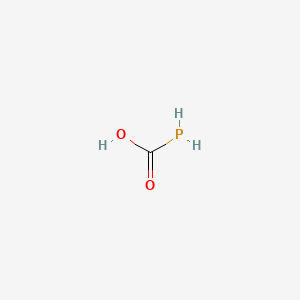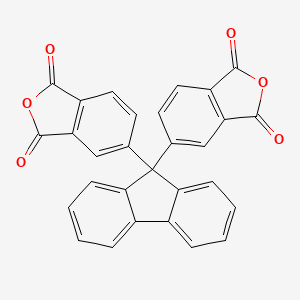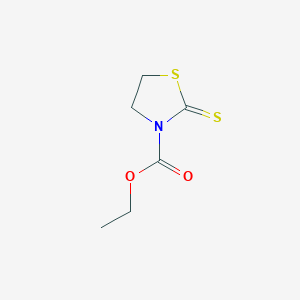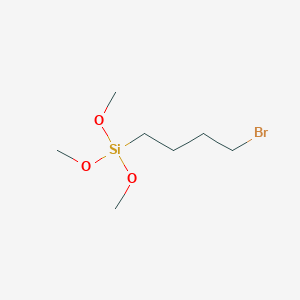
Phosphanecarboxylic acid
説明
Phosphanecarboxylic acid (PCA) is an organic chemical compound formed by binding phosphonic groups to the carboxylic group. It is an excellent diffuser for calcium carbonate and calcium phosphate deposits in circulating cooling systems. PCA exhibits good anti-fouling properties on barium sulfate, strontium sulfate, and silica deposits. The chemical formula for PCA is CH₃O₂P, and it appears as a colorless, clear liquid with a slight odor. Its pH ranges from 3 to 3.5 .
Chemical Reactions Analysis
PCA inhibits osteoclastic bone resorption via a unique mechanism. It attaches to hydroxyapatite binding sites on bony surfaces undergoing active resorption. Upon osteoclast-mediated bone resorption, PCA impairs the osteoclasts’ ability to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption. Additionally, PCA reduces osteoclast activity by affecting osteoclast progenitor development, recruitment, and apoptosis. It also indirectly impacts bone formation by inhibiting bone resorption, leading to decreased bone formation .科学的研究の応用
Organic Synthesis
Phosphanecarboxylic acid plays a pivotal role in organic synthesis due to its carboxyl group’s reactivity. It can act as a precursor for synthesizing various organic compounds, including esters and amides, which are fundamental in producing pharmaceuticals and polymers .
Nanotechnology
In nanotechnology, phosphanylformic acid is utilized for surface modification of nanoparticles. Its ability to form stable bonds with metal surfaces makes it an excellent choice for creating functionalized nanoparticles with specific properties, such as increased solubility or altered electrical characteristics .
Polymer Chemistry
This compound is integral in polymer chemistry, where it’s used to introduce phosphorus-containing side chains into polymers. These side chains can impart unique characteristics to polymers, such as flame retardancy, dyeability, and antistatic properties .
Separation Science
Phosphanecarboxylic acid derivatives are used in separation science, particularly in the development of ion exchange resins and chelating agents. These materials are crucial for purifying water, recycling metals, and in various industrial separation processes .
Agriculture
In agriculture, the acid’s derivatives can be employed as chelating agents to deliver essential nutrients to plants more efficiently. They can also be used to develop pesticides and herbicides with specific action mechanisms .
Medicine
Medically, phosphanecarboxylic acid derivatives are explored for their potential in drug delivery systems. Their ability to bind to various substances can be harnessed to target drugs to specific sites within the body .
Environmental Applications
Due to its binding properties, phosphanylformic acid can be used in environmental applications, such as the removal of heavy metals from wastewater. It can form complexes with metals, facilitating their extraction from contaminated sources .
Sensing and Actuation
The compound’s derivatives exhibit pH-sensitive behavior, making them suitable for developing sensors that can detect changes in environmental conditions. They can also be used in actuators for controlled release applications .
作用機序
PCA primarily inhibits osteoclastic bone resorption by disrupting osteoclast function. It interferes with the ruffled border formation, proton production, and adherence of osteoclasts to the bone surface. Additionally, PCA promotes osteoclast apoptosis. While it also affects osteoblasts, its primary action is antiresorptive .
Physical and Chemical Properties Analysis
Safety and Hazards
特性
IUPAC Name |
phosphanylformic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O2P/c2-1(3)4/h4H2,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUIIHOXOWVKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559205 | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.007 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
35% aqueous solution: Light yellow liquid with a mild odor; [BWA Water Additives MSDS] | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10633 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Phosphanecarboxylic acid | |
CAS RN |
71050-62-9, 23636-66-0 | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, polymer with sodium phosphinate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)








![N-[3-[bis(2-methoxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B1591051.png)
